molecular formula C14H14N2O3S B4436290 N-methyl-3-[(phenylsulfonyl)amino]benzamide

N-methyl-3-[(phenylsulfonyl)amino]benzamide

Cat. No. B4436290
M. Wt: 290.34 g/mol
InChI Key: ZWBVFKKBAZIYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-[(phenylsulfonyl)amino]benzamide is a compound that is commonly used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.39 g/mol. This compound is also known as NSC-714597 and has been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-methyl-3-[(phenylsulfonyl)amino]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various proteins that are important for cell growth and survival. Inhibition of Hsp90 leads to the degradation of these proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
N-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to modulate the immune system by inhibiting the activity of regulatory T cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-methyl-3-[(phenylsulfonyl)amino]benzamide in lab experiments include its ability to inhibit the growth of cancer cells, its potential use as an anti-inflammatory agent, and its ability to modulate the immune system. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-methyl-3-[(phenylsulfonyl)amino]benzamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, future research could focus on developing more soluble analogs of this compound that could be used in vivo.

Scientific Research Applications

N-methyl-3-[(phenylsulfonyl)amino]benzamide has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

3-(benzenesulfonamido)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-15-14(17)11-6-5-7-12(10-11)16-20(18,19)13-8-3-2-4-9-13/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBVFKKBAZIYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-[(phenylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-3-[(phenylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-methyl-3-[(phenylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-methyl-3-[(phenylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-methyl-3-[(phenylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-methyl-3-[(phenylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.